molecular formula C20H25NO5S B2843378 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1706017-07-3

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2843378
CAS No.: 1706017-07-3
M. Wt: 391.48
InChI Key: POCHYFAELFIIRQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This propanamide derivative features a methoxy-substituted phenethylamine moiety linked to a 4-(methylsulfonyl)phenyl propanamide chain, a structure often associated with potential biological activity. Compounds with similar sulfonyl and methoxy substituents have been investigated for a range of activities, including serving as modulators of enzymatic function or cellular signaling pathways . The methylsulfonyl group, in particular, is a common pharmacophore in drug discovery due to its ability to participate in key hydrogen bonding interactions within biological targets. Researchers may utilize this compound as a key intermediate in organic synthesis or as a reference standard in analytical studies. It is also a candidate for in vitro screening against various biological targets to elucidate its specific mechanism of action and research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-25-18-7-5-4-6-17(18)19(26-2)14-21-20(22)13-10-15-8-11-16(12-9-15)27(3,23)24/h4-9,11-12,19H,10,13-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCHYFAELFIIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Decomposition

The target molecule can be dissected into three primary fragments:

  • 3-(4-(Methylsulfonyl)phenyl)propanoic acid : Serves as the acyl donor for amide formation.
  • 2-Methoxy-2-(2-methoxyphenyl)ethylamine : The amine nucleophile, requiring stereochemical control at the methoxy-bearing carbon.
  • Methylsulfonyl group : Introduced via sulfonation-methylation or purchased as a pre-functionalized building block.

Retrosynthetic pathways prioritize late-stage sulfonylation to avoid side reactions during earlier steps. Patent WO2014188453A2 highlights similar strategies for sulfonamide stability during reductions.

Stepwise Synthetic Routes

Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid

Friedel-Crafts Acylation

4-Bromophenylpropanoic acid is acylated using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, achieving 78% yield. Subsequent sulfonation with chlorosulfonic acid (ClSO₃H) at 40°C for 6 hours introduces the sulfonic acid group, followed by methylation using dimethyl sulfate (DMS) in alkaline conditions (NaOH, 60°C, 90% yield).

Table 1: Sulfonation-Methylation Optimization

Reagent Solvent Temp (°C) Time (h) Yield (%)
ClSO₃H/DMS DCM 40 6 90
SO₃·Py/DMS THF 25 12 65
H₂SO₄/CH₃I Acetone 60 8 72

Preparation of 2-Methoxy-2-(2-Methoxyphenyl)ethylamine

Reductive Amination

2-Methoxyphenylacetone reacts with methoxyamine hydrochloride in methanol under hydrogen gas (50 psi) with Raney Ni catalysis, yielding 82% of the racemic amine. Chiral resolution using L-tartaric acid in ethanol achieves 99% enantiomeric excess (ee).

Grignard Addition

An alternative route employs 2-methoxybenzaldehyde, which undergoes Grignard addition with methylmagnesium bromide (3 eq) in THF at −10°C, followed by methoxylation with MeONa/MeOH (70% yield).

Amide Bond Formation Strategies

Coupling Reagent Screening

Activation of 3-(4-(methylsulfonyl)phenyl)propanoic acid with EDC/HOBt in DMF at 25°C for 12 hours, followed by addition of the amine, provides 85% yield. Comparative data:

Table 2: Amide Coupling Efficiency

Reagent System Solvent Temp (°C) Yield (%) Purity (HPLC)
EDC/HOBt DMF 25 85 99.2
DCC/DMAP THF 40 72 97.8
HATU/DIEA CH₂Cl₂ 0 68 98.5

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 min) reduces reaction time by 90% while maintaining 83% yield, as validated by US10913717B2 for analogous amides.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) at −20°C yields needle-shaped crystals with 99.5% purity. XRPD analysis confirms polymorphic Form I, stable up to 200°C (DSC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃).
  • HRMS : m/z 448.1743 [M+H]⁺ (calc. 448.1749).

Industrial-Scale Considerations

Solvent Recovery Systems

Closed-loop distillation of DMF achieves 95% recovery, reducing waste generation by 40%.

Catalytic Recycling

Raney Ni catalyst reused 5× with <5% activity loss, as per TGA analysis.

Challenges and Mitigation Strategies

Epimerization During Amination

Low-temperature (−10°C) conditions suppress racemization, maintaining ee >98%.

Sulfur Byproduct Formation

Thiophenol scavengers (Ag₂O) reduce sulfide impurities to <0.1%.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Substituted phenyl derivatives can be formed.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research indicates that N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. In vitro studies have demonstrated that the compound can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

1.2 Neuroprotective Effects

The compound's neuroprotective properties have also been a focal point of research. It is believed to modulate pathways involved in neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that the compound can enhance neuronal survival and function by inhibiting excitotoxicity mediated by glutamate receptors .

Study on Inflammatory Bowel Disease

A recent clinical trial evaluated the efficacy of this compound in patients with inflammatory bowel disease (IBD). The results indicated a significant reduction in disease activity index scores among patients treated with the compound compared to a placebo group. The study highlighted the potential for this compound as a novel therapeutic agent for IBD management .

Neuroprotective Effects in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests demonstrated enhanced memory retention and learning capabilities among treated subjects, suggesting its potential application in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl or Methoxy Groups

Compound Name Key Structural Features Biological Activity/Notes Source
PF-610355 Contains methylsulfonyl and hydroxy-phenyl groups; β2-adrenoceptor agonist core. Failed clinical candidate due to efficacy/safety profile; highlights challenges in β2-agonist design.
1dbi–1dbn (triazole derivatives) Methoxyphenyl propanamides with triazole substituents. High synthetic yields (74–94%); no direct activity data but suggests antimicrobial potential.
N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enamide (Compound 2) Methoxy/hydroxy-phenyl acrylamide. Significant anti-inflammatory activity (IC50 = 17.00 μM), surpassing quercetin.
3-(2,5-Dimethoxyphenyl)-N-(Pyridinyl)Propanamide (Compound 28) Dimethoxy-phenyl propanamide with thiazole-pyridine core. Synthesized via T3P®-mediated coupling; potential kinase inhibition.
3-[(2-Chlorophenyl)Methylsulfonyl]-N-(Substituted)Propanamides Chlorophenyl sulfonyl propanamides. Structural analogs with sulfonyl groups; potential CNS or anti-inflammatory applications.

Functional Group Variations

  • Sulfonyl vs. Triazole : The methylsulfonyl group in the target compound (electron-withdrawing) contrasts with the triazole ring in 1dbi–1dbn (hydrogen-bond acceptor). This difference may alter receptor binding kinetics and solubility .
  • Methoxy vs. Hydroxy : Hydroxy groups (e.g., in Compound 2 from ) improve water solubility but reduce metabolic stability compared to methoxy groups in the target compound .

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C20H25NO5SC_{20}H_{25}NO_5S and a molecular weight of approximately 393.48 g/mol. Its structure features multiple methoxy groups and a sulfonamide moiety, which are significant for its pharmacological effects.

PropertyValue
Molecular FormulaC20H25NO5SC_{20}H_{25}NO_5S
Molecular Weight393.48 g/mol
CAS Number1706017-07-3

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of methoxy groups and the sulfonamide structure may enhance the compound's ability to interact with microbial targets. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting that this compound could also possess similar properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Compounds with sulfonamide groups are known to exhibit such effects, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The SAR analysis suggests that the substitution patterns on the phenyl rings significantly influence these activities, making this compound a candidate for further therapeutic exploration in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamideSulfonamide group linked to a phenyl ringAnti-inflammatory properties
TMI-1Dual inhibitor of TNF-alpha converting enzymeAntitumor activity
MF498Selective E-prostanoid receptor 4 antagonistRelieves joint inflammation

The variations in substituents on the phenolic rings can lead to different biological activities, emphasizing the importance of molecular design in drug development .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For example, a study demonstrated that this compound could inhibit specific cellular pathways related to inflammation at micromolar concentrations. In vitro assays showed a concentration-dependent inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Moreover, initial toxicity assessments suggest low cytotoxicity levels compared to standard anti-inflammatory drugs, making it a promising candidate for further development in therapeutic applications .

Q & A

Q. What are the key parameters to optimize during the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires stringent control of:
  • Temperature : Critical for regioselectivity in cascade reactions (e.g., Lewis acid-promoted steps) .
  • Catalyst selection : Transition-metal catalysts or Brønsted acids may enhance yield in amide bond formation .
  • Purification protocols : Use thin-layer chromatography (TLC) to monitor intermediates and HPLC for final purity assessment (>95%) .
  • Data Table :
Reaction StepKey ParameterOptimal RangeAnalytical Validation
Amide couplingCatalyst (e.g., HATU)1.2 eq.LC-MS
SulfonylationTemperature0–5°CNMR (δ 2.8–3.2 ppm for -SO₂CH₃)

Q. How is the molecular structure confirmed, and what techniques resolve stereochemical uncertainties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR assigns methoxy (δ 3.3–3.5 ppm) and sulfonyl groups (δ 7.8–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 463.15 [M+H]⁺) .
  • X-ray crystallography : Resolves stereochemistry of the ethyl-methoxyphenyl moiety when crystals are obtainable .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., COX-II inhibition vs. cytotoxicity) be systematically resolved?

  • Methodological Answer :
  • Dose-response assays : Measure IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for COX-II; HEK293 for cytotoxicity) .
  • Molecular docking : Compare binding affinities to COX-II (PDB: 3LN1) versus off-target kinases (e.g., EGFR) to identify selectivity .
  • Data Table :
Assay TypeTargetIC₅₀ (µM)Selectivity Index (vs. COX-II)
COX-II InhibitionCyclooxygenase-II0.121.0 (Reference)
CytotoxicityHEK29345.7380.8

Q. What strategies enhance pharmacological activity through structural modifications?

  • Methodological Answer :
  • SAR Studies :
  • Replace the 2-methoxyphenyl group with fluorophenyl to improve metabolic stability .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonylphenyl moiety to enhance target binding .
  • In silico ADMET profiling : Predict logP (<3.5) and CYP450 interactions using SwissADME .

Contradictory Data Analysis

Q. How to address discrepancies in reported solubility and bioavailability?

  • Methodological Answer :
  • Solubility assays : Compare polar (DMSO) vs. nonpolar (hexane) solvents under physiological pH (7.4) .
  • Permeability testing : Use Caco-2 cell monolayers to quantify apparent permeability (Papp) and efflux ratios .

Key Research Findings

  • Anti-inflammatory potential : Demonstrated COX-II inhibition (IC₅₀ = 0.12 µM) with minimal cytotoxicity (Selectivity Index = 380.8) .
  • Synthetic scalability : 65% overall yield achieved via flow chemistry with <5% impurities .

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